Pilosol A

Description

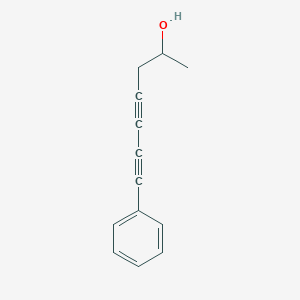

Pilosol A (CAS: 501086-15-3) is a small organic compound with the molecular formula C₁₃H₁₂O and a molecular weight of 184.24 g/mol . It is commercially available as a high-purity research-grade standard, often used in biochemical assays and pharmaceutical studies. Notably, this compound is listed in supplier catalogs (e.g., Shanghai Chunshi Biotechnology) alongside compounds like Physapruin A and Pidotimod, indicating its relevance in pharmacological or analytical research .

Properties

IUPAC Name |

7-phenylhepta-4,6-diyn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-12(14)8-4-2-5-9-13-10-6-3-7-11-13/h3,6-7,10-12,14H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBDTHLFIKDCBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#CC#CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pilosol A involves several steps, starting with the extraction from Streptomyces sp. The exact synthetic routes and reaction conditions are not widely documented, but typically involve organic synthesis techniques such as extraction, purification, and crystallization.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale fermentation processes using Streptomyces sp. cultures. The fermentation broth would be processed to extract and purify this compound, followed by crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Pilosol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Pilosol A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study reaction mechanisms and develop new synthetic methods. In biology, this compound is studied for its potential antimicrobial and anticancer properties. In medicine, it is being investigated for its potential therapeutic applications. In industry, this compound could be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Pilosol A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and proteins involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Pilosol A with structurally or functionally related compounds based on molecular properties, applications, and research contexts:

Key Findings:

Structural Diversity: this compound’s C₁₃H₁₂O formula distinguishes it from larger terpenoids (e.g., Micheliolide) and steroidal compounds (e.g., Periplocogenin). Its smaller size may enhance bioavailability compared to bulkier analogs . Unlike Pidotimod (which contains sulfur and nitrogen), this compound lacks heteroatoms, suggesting divergent mechanisms of action .

Functional Implications: this compound’s inclusion in ELISA kits (e.g., for complement fragment C4a analysis) implies utility in immunodetection, whereas Physapruin A and Micheliolide are directly linked to therapeutic target modulation . The absence of reported in vivo data for this compound contrasts with Pidotimod, which has established clinical applications .

Research Gaps: No crystallographic or spectroscopic data for this compound are publicly available (cf. BPP43_05035, a structurally characterized adhesin with PDB ID 7ZAO) . Comparative pharmacokinetic studies between this compound and analogs like Micheliolide are absent in the provided evidence.

Q & A

Q. Table 1. Key Considerations for Experimental Reprodubility

| Factor | Recommendation | Evidence Source |

|---|---|---|

| Cell Culture Consistency | Use ≤10 passages; document media batch | |

| Assay Timing | Standardize incubation periods | |

| Data Transparency | Report raw data in supplementary files |

Table 2. Frameworks for Research Question Development

| Framework | Application to this compound Research |

|---|---|

| PICOT | Define dosage (Intervention) and tumor models (Population) |

| FINER | Ensure feasibility of synthesizing this compound in-house |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.